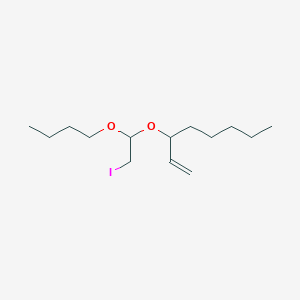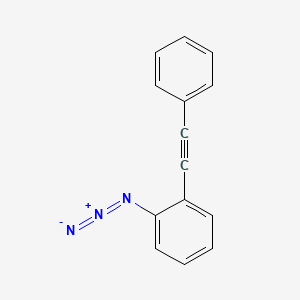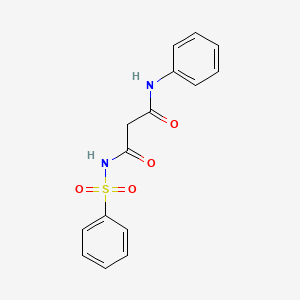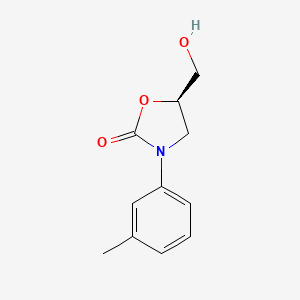
2-Methylperfluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylperfluorobutane is a fluorinated organic compound known for its unique chemical properties and applications. It is a derivative of perfluorobutane, where one of the hydrogen atoms is replaced by a methyl group. This modification imparts distinct characteristics to the compound, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylperfluorobutane typically involves the fluorination of 2-methylbutane. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and safe fluorination. The use of catalysts, such as metal fluoride salts, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylperfluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated alcohols or acids.
Reduction: Reduction reactions can convert it into partially fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Perfluorinated alcohols and acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Fluorinated ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-Methylperfluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: The compound is used in the production of fluorinated surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-Methylperfluorobutane involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes. The compound’s high electronegativity and stability make it an effective agent in various chemical reactions, where it can act as a fluorinating reagent or a stabilizer.
Vergleich Mit ähnlichen Verbindungen
Perfluorobutane: Lacks the methyl group, making it less reactive in certain chemical reactions.
2-Methylperfluoropentane: Has an additional carbon atom, leading to different physical and chemical properties.
Perfluoro-2-methyl-2-pentene: Contains a double bond, making it more reactive in addition reactions.
Uniqueness: 2-Methylperfluorobutane’s unique structure, with a methyl group attached to a perfluorinated backbone, imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Eigenschaften
CAS-Nummer |
154381-64-3 |
|---|---|
Molekularformel |
C5H4F8 |
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
1,1,1,2,2,4,4,4-octafluoro-3-methylbutane |
InChI |
InChI=1S/C5H4F8/c1-2(4(8,9)10)3(6,7)5(11,12)13/h2H,1H3 |
InChI-Schlüssel |
HPNFIKMZNRYMGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)

![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)



